molecular formula C54H77N13O9 B1680512 Scrip CAS No. 94162-23-9

Scrip

Cat. No.: B1680512
CAS No.: 94162-23-9
M. Wt: 1052.3 g/mol
InChI Key: SZMATORSVSGBIL-IDSKXIRVSA-N
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Description

Renin inhibitory peptide, statine is a potent, specific statine -containing renin inhibitor.

Scientific Research Applications

Introduction to Scrip and Its Applications

The term "this compound" can refer to various contexts, but in the realm of scientific research, it is often associated with the Scripps Research Institute, renowned for its contributions to chemistry and biomedical research. This article will delve into the applications of compounds developed at Scripps Research, highlighting their significance in drug discovery, chemical biology, and medicinal chemistry.

Key Research Areas

Scripps Research focuses on several critical areas:

  • Drug Discovery : Developing new therapies for diseases such as cancer, Alzheimer’s disease, HIV/AIDS, and tuberculosis.
  • Chemical Biology : Understanding molecular interactions and the design of novel compounds.
  • Medicinal Chemistry : Creating new synthetic methods and tools for drug development.

Drug Development

Scripps Research has made significant strides in drug development through innovative synthesis techniques. The institute's chemists have pioneered "click" chemistry, which allows for rapid assembly of complex molecules. This technique is instrumental in creating libraries of compounds for screening potential drugs .

Case Study: Cancer Therapeutics

A notable application is the development of small-molecule inhibitors targeting specific cancer pathways. For example, researchers at Scripps have synthesized compounds that inhibit protein-protein interactions crucial for tumor growth. These compounds are currently undergoing preclinical trials to assess their efficacy and safety .

Chemical Biology Tools

The institute has also focused on creating tools that enhance our understanding of biological processes. These include:

  • Synthetic Biology : Engineering organisms to produce valuable compounds.
  • Biosensors : Developing sensors that detect specific biomolecules in real-time.

Case Study: RNA Evolution Technologies

Scripps has developed technologies that facilitate RNA evolution, allowing for the rapid generation of RNA-based therapeutics. This approach has implications for vaccine development and gene therapy .

Natural Product Synthesis

Scripps Research has a strong emphasis on synthesizing natural products and their analogs. This work not only aids in understanding the biological roles of these compounds but also provides leads for new drug candidates.

Case Study: Antimicrobial Agents

Researchers have successfully synthesized analogs of natural antimicrobial compounds that show enhanced activity against resistant bacterial strains. These findings are crucial in addressing the growing threat of antibiotic resistance .

Data Tables on Compound Applications

Application AreaCompound TypeExample Use CaseCurrent Status
Drug DevelopmentSmall-Molecule InhibitorsCancer TherapeuticsPreclinical Trials
Chemical Biology ToolsSynthetic Biology ConstructsRNA-based TherapeuticsUnder Development
Natural Product SynthesisAntimicrobial CompoundsResistance Strain TreatmentClinical Evaluation

Properties

CAS No.

94162-23-9

Molecular Formula

C54H77N13O9

Molecular Weight

1052.3 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2R)-2-amino-2-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[[(3S,4S)-1-[[(2S,3S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C54H77N13O9/c1-7-33(5)46(51(74)62-39(47(55)70)23-34-16-11-9-12-17-34)66-45(69)27-44(68)38(22-32(3)4)61-49(72)41(25-36-28-57-30-59-36)63-48(71)40(24-35-18-13-10-14-19-35)64-50(73)43-20-15-21-67(43)52(75)42(26-37-29-58-31-60-37)65-53(76)54(6,56)8-2/h9-14,16-19,28-33,38-44,46,68H,7-8,15,20-27,56H2,1-6H3,(H2,55,70)(H,57,59)(H,58,60)(H,61,72)(H,62,74)(H,63,71)(H,64,73)(H,65,76)(H,66,69)/t33-,38-,39-,40-,41-,42-,43-,44-,46-,54+/m0/s1

InChI Key

SZMATORSVSGBIL-IDSKXIRVSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CC(C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(C)(CC)N)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@](C)(CC)N)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CC(C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(C)(CC)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XHPFHXIF

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

isovaleryl-histidyl-prolyl-phenylalanyl-histidyl-statine-leucyl-phenylalanine
Iva-His-Pro-Phe-His-Sta-Leu-Phe-NH2
renin inhibitory peptide, statine
SCRIP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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